9,9-Dihexylfluorene

Overview

Description

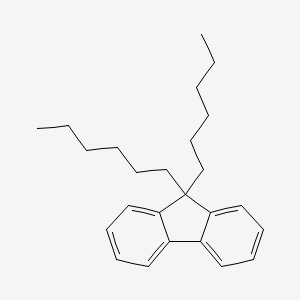

9,9-Dihexylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two hexyl groups attached to the ninth carbon of the fluorene structure. This modification enhances its solubility in organic solvents and improves its processability, making it a valuable material in various applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexylfluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Fluorene+2Hexyl ChlorideAlCl39,9−Dihexylfluorene+2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming fluorenone derivatives.

Reduction: Reduction reactions can convert fluorenone derivatives back to this compound.

Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed:

Oxidation: Formation of 9,9-dihexylfluorenone.

Reduction: Regeneration of this compound from its oxidized form.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Photonic Applications

1.1 Organic Light Emitting Diodes (OLEDs)

DHF is widely used in the fabrication of OLEDs due to its excellent light-emitting properties. The incorporation of DHF into polymer matrices enhances the efficiency and brightness of OLED devices. Studies have shown that poly(9,9-dihexylfluorene) (PF) exhibits high fluorescence quantum yields, making it a prime candidate for blue light emission in OLEDs .

Table 1: Photophysical Properties of DHF-Based Polymers

| Property | Value | Reference |

|---|---|---|

| Fluorescence Quantum Yield | 0.52 - 0.49 | |

| Emission Peak Wavelength | 420 nm | |

| Absorption Peak Wavelength | 366 nm |

Photovoltaic Devices

2.1 Organic Photovoltaics (OPVs)

DHF derivatives are also explored as active materials in OPVs. The conjugated structure of DHF allows for efficient charge transport and light absorption, which are crucial for photovoltaic efficiency. Research indicates that polymers containing DHF can achieve high power conversion efficiencies when blended with fullerenes .

Sensors and Biosensors

3.1 Electrochemical Sensors

DHF-based polymers have shown potential in developing electrochemical sensors. The redox-active properties of DHF derivatives enable their use in sensors for detecting various analytes, including neurotransmitters like acetylcholine . The incorporation of DHF into sensor designs enhances sensitivity and selectivity.

Case Study: Acetylcholine Detection

A study utilized a horseradish peroxidase-osmium redox polymer modified electrode incorporating DHF for detecting acetylcholine levels in rat brain tissue. This approach demonstrated high sensitivity and specificity, highlighting the utility of DHF in biosensing applications .

Light-Emitting Nanofibers

4.1 Nanofiber Fabrication

DHF is employed in the synthesis of luminescent nanofibers through self-assembly processes. These nanofibers exhibit unique optical properties that can be harnessed for light conversion applications, such as down-converters in lighting technologies .

Surface Modification Techniques

5.1 Polymer Coating on Substrates

DHF can be used to create polymer layers on various substrates through surface-directed polymerization techniques. This method allows for the grafting of polymer chains onto surfaces, enhancing their electronic properties . The resulting coated surfaces exhibit improved stability and functionality for electronic applications.

Mechanism of Action

The mechanism of action of 9,9-Dihexylfluorene in various applications is primarily based on its electronic and optical properties. The compound’s conjugated structure allows for efficient charge transport and light emission. In organic electronic devices, this compound acts as a semiconducting material, facilitating the movement of electrons and holes. Its molecular targets and pathways involve interactions with other organic molecules and materials, leading to the desired electronic or optical effects.

Comparison with Similar Compounds

9,9-Dioctylfluorene: Similar to 9,9-Dihexylfluorene but with longer octyl chains, offering different solubility and processing characteristics.

9,9-Diethylfluorene: With shorter ethyl chains, this compound has different solubility and electronic properties compared to this compound.

Uniqueness: this compound stands out due to its balanced solubility and processability, making it a versatile material for various applications. Its hexyl chains provide an optimal balance between flexibility and rigidity, enhancing its performance in organic electronic devices.

Biological Activity

9,9-Dihexylfluorene (DHF) is a compound that has garnered attention in various fields, particularly in materials science and organic electronics due to its unique properties. This article delves into the biological activity of DHF, summarizing its synthesis, properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a derivative of fluorene, characterized by the addition of two hexyl groups at the 9-position. The chemical structure can be represented as follows:

The synthesis of DHF typically involves methods such as Suzuki coupling reactions, which have been reported to yield polymers that exhibit promising electrical and optical properties. For instance, poly(this compound) (F6) has been synthesized and studied for its potential in organic photovoltaic applications .

Toxicity Studies

Recent studies have investigated the cytotoxic effects of DHF on various cell lines. One study indicated that DHF exhibits moderate cytotoxicity towards human liver cancer cells (HepG2), with IC50 values suggesting a dose-dependent response. The compound's mechanism of action appears to involve oxidative stress pathways, leading to apoptosis in affected cells .

Antioxidant Properties

DHF has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which may provide protective effects against oxidative damage in biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory applications .

Polymer Applications

As a component in conducting polymers, DHF has shown potential for use in biomedical applications such as drug delivery systems and biosensors. The incorporation of DHF into polymer matrices enhances their biocompatibility and conductivity, making them suitable for various therapeutic applications .

Case Studies

-

Cytotoxicity on HepG2 Cells :

- Objective : To assess the cytotoxic effects of DHF.

- Method : MTT assay was used to evaluate cell viability.

- Findings : IC50 values indicated significant cytotoxicity at higher concentrations.

-

Antioxidant Activity Evaluation :

- Objective : To determine the radical scavenging ability of DHF.

- Method : DPPH assay was employed to measure antioxidant capacity.

- Findings : DHF demonstrated effective scavenging activity comparable to standard antioxidants.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 9,9-dihexylfluorene derivatives, and how do reaction conditions influence product purity?

- Methodology : this compound derivatives are synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts and boronic acid intermediates. For example, 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene is prepared by coupling this compound-2,7-diboronic acid with 2-bromopyrimidine under microwave-assisted conditions, which reduces reaction time and improves yield . Solvent choice (e.g., THF or toluene) and temperature control are critical to minimize side reactions and ensure >98% purity. Post-synthesis purification via column chromatography or recrystallization is standard.

Q. How can researchers characterize the structural and electronic properties of this compound-based polymers?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms monomer incorporation and copolymer composition. UV-Vis and photoluminescence spectroscopy identify absorption/emission maxima (e.g., blue emission at ~420–450 nm for polyfluorenes). Cyclic voltammetry measures HOMO/LUMO energy levels, critical for optoelectronic applications. For copolymers, spectral shifts correlate with 3,6- vs. 2,7-fluorene unit ratios .

Q. What solvent systems are effective for processing this compound into thin films or nanostructures?

- Methodology : Chloroform, toluene, and tetrahydrofuran (THF) are common solvents due to their high solubility for polyfluorenes. For controlled nanostructure formation (e.g., nanowires, microspheres), the nonsolvent vapor method (NSVM) uses solvent/nonsolvent pairs (e.g., chloroform/methanol) to induce phase separation. Solvent polarity directly affects morphology: low-polarity solvents favor spherical aggregates, while high-polarity solvents promote elongated structures .

Advanced Research Questions

Q. How do computational methods like DFT optimize the design of this compound-based materials for specific electronic transitions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO/LUMO distributions and excitation energies. For example, substituting ethyl groups (as in 9,9-diethylfluorene) simplifies calculations while retaining electronic trends applicable to dihexyl derivatives. Contour analysis of frontier orbitals reveals conjugation pathways, guiding oligomer design for enhanced two-photon absorption (TPA) .

Q. What mechanisms explain the solvent-induced self-assembly of poly(this compound) into diverse nanostructures?

- Methodology : Solvent polarity and evaporation kinetics drive molecular packing. In NSVM, solvent diffusion gradients induce π-π stacking of fluorene backbones, forming nanowires or microspheres. Atomic force microscopy (AFM) and TEM reveal that chloroform/acetone mixtures yield butterfly-like structures due to asymmetric crystallization, while THF/methanol produces uniform nanowires .

Q. How do copolymer sequences (e.g., 2,7- vs. 3,6-fluorene units) affect optoelectronic properties?

- Methodology : Incorporating 3,6-fluorene units disrupts conjugation, blue-shifting absorption/emission (e.g., from 420 nm to 380 nm). ZINDO calculations on dimer/trimer models show that 3,6-linkages create shorter chromophores with higher bandgaps. Experimental validation via fluorescence lifetime imaging (FLIM) confirms energy transfer efficiency drops in copolymers with alternating units .

Q. What strategies enhance the two-photon absorption (TPA) cross-sections of this compound oligomers?

- Methodology : Oligomerization increases TPA via excitonic coupling. A three-level model predicts that pentamers exhibit 5× higher TPA than monomers at ~700 nm. Substituting electron-withdrawing groups (e.g., dibenzothiophene-S,S-dioxide) into fluorene oligomers further enhances nonlinear optical properties without compromising transparency .

Q. Key Research Challenges

- Contradictions in Computational vs. Experimental Data : DFT models using diethyl analogs may underestimate steric effects in dihexyl derivatives, requiring empirical correction factors .

- Morphology-Property Relationships : While NSVM enables nanostructure control, reproducibility across solvent batches remains a challenge due to trace impurities .

Properties

IUPAC Name |

9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQKFGSPUYTIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123863-98-9 | |

| Record name | 9H-Fluorene, 9,9-dihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50408592 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123863-97-8 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.